molecular formula C29H37N5O8 B570424 5,6-Dehydro-Tigecycline CAS No. 1633815-62-9

5,6-Dehydro-Tigecycline

Cat. No.: B570424
CAS No.: 1633815-62-9
M. Wt: 583.642
InChI Key: HCBMYLFDSCQUMM-MSBURMCDSA-N
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Description

Overview of Glycylcycline Antibiotics: Historical Development and Antimicrobial Spectrum

Glycylcyclines represent a significant advancement in the tetracycline (B611298) class of antibiotics, developed specifically to address the growing challenge of bacterial resistance. wikipedia.org The journey of tetracyclines began with the discovery of chlortetracycline (B606653) (aureomycin) in 1948, derived from the actinomycete bacterium Streptomyces aureofaciens. nih.gov This was followed by the development of first-generation tetracyclines like oxytetracycline (B609801) and tetracycline itself, and later, second-generation agents such as doxycycline (B596269) and minocycline (B592863), which offered improved pharmacokinetic properties. nih.govresearchgate.net However, the extensive use of these antibiotics led to widespread bacterial resistance, primarily through two mechanisms: the acquisition of efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection, where proteins interfere with the drug's binding to its target. wikipedia.orgnih.gov

In response to this rising resistance, research efforts in the late 1980s and early 1990s focused on modifying the tetracycline structure to create analogues that could evade these resistance mechanisms. wikipedia.orgresearchgate.net This led to the synthesis of the third-generation of tetracyclines, known as glycylcyclines. researchgate.net By adding a bulky N,N-dimethylglycylamido side chain to the 9-position of a tetracycline analogue (specifically minocycline), researchers created compounds less susceptible to efflux and ribosomal protection. wikipedia.org The first and most prominent member of this class is tigecycline (B611373), which was discovered in 1999 and received FDA approval in 2005. researchgate.netnih.gov

The glycylcyclines exhibit a broad antimicrobial spectrum, showing activity against a wide range of pathogens. nih.govwikilectures.eu This includes Gram-positive bacteria, Gram-negative bacteria, and anaerobic organisms. nih.gov Notably, their activity extends to many multidrug-resistant (MDR) strains that have become a major concern in clinical settings. These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. researchgate.netnih.gov While they are potent against many bacteria, they show lower susceptibility against organisms with chromosomally encoded efflux pumps, such as Pseudomonas aeruginosa and Proteus species. wikipedia.orgwikilectures.eu

The Role of Tigecycline in Modern Antimicrobial Chemotherapy and Resistance Circumvention Strategies

Tigecycline, the first-in-class glycylcycline, plays a crucial role in modern medicine as a treatment for complicated infections, particularly those caused by resistant bacteria. tandfonline.comopenaccessjournals.com It is indicated for complicated skin and soft tissue infections (cSSTI) and complicated intra-abdominal infections (cIAI). nih.goveuropa.eu Its development was a direct response to the need for new agents effective against pathogens that had acquired resistance to older tetracyclines and other antibiotic classes. nih.govtandfonline.com

The primary mechanism of action for tigecycline, like other tetracyclines, is the inhibition of bacterial protein synthesis. nih.govwikilectures.eu It binds to the 30S ribosomal subunit, preventing the association of amino-acyl tRNA with the ribosomal A-site. wikipedia.orgopenaccessjournals.com This action halts the elongation of peptide chains, thereby inhibiting bacterial growth, an effect generally considered to be bacteriostatic. nih.goveuropa.eu However, the binding of glycylcyclines to the ribosome is reported to be up to five times stronger than that of older tetracyclines. researchgate.net

Tigecycline's chemical structure is key to its ability to circumvent common resistance mechanisms. wikipedia.org The large glycylamido group at the 9-position of the minocycline-derived structure creates steric hindrance. tandfonline.com This modification makes tigecycline a poor substrate for the tetracycline-specific efflux pumps (like Tet(A-E)) and prevents it from being easily removed from the bacterial cell. wikipedia.orgnih.gov Furthermore, this bulky side chain is thought to interfere with the action of ribosomal protection proteins (like Tet(M)), which would normally dislodge the antibiotic from its ribosomal target. tandfonline.com By overcoming these two major forms of tetracycline resistance, tigecycline maintains its activity against a broad spectrum of tetracycline-resistant pathogens. tandfonline.comopenaccessjournals.com

Identification and Academic Significance of 5,6-Dehydro-Tigecycline as a Related Chemical Entity

In the context of pharmaceutical manufacturing and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. During the synthesis of complex molecules like tigecycline, related substances and impurities can be formed. This compound is one such compound, identified as a process impurity in the synthesis of tigecycline. chemicalbook.com0qy.com It is also referred to by other names in pharmaceutical literature, including Tigecycline Impurity 3, Tigecycline USP Impurity C, and Tigecycline 12-oxo-11-hydroxy Impurity. chemicalbook.com

The academic and industrial significance of this compound lies primarily in the field of analytical chemistry and drug regulation. The presence of impurities, even in small amounts, can potentially affect the efficacy and safety of the final drug product. Therefore, regulatory bodies like the FDA and EMA require rigorous characterization and control of any impurities. The identification of this compound necessitates the development of sensitive and specific analytical methods to detect and quantify its presence in batches of tigecycline API. This ensures that the final product meets the stringent purity standards required for pharmaceuticals.

The study of such related compounds is crucial for optimizing the synthesis process to minimize their formation. Understanding the structure and properties of this compound helps chemists to refine reaction conditions and purification methods, leading to a more robust and consistent manufacturing process for tigecycline. google.com Its availability as a chemical reference standard is essential for validating the analytical methods used for quality control in the pharmaceutical industry. pharmaffiliates.combiosynth.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 1633815-62-9 chemicalbook.com0qy.compharmaffiliates.com
Molecular Formula C₂₉H₃₇N₅O₈ 0qy.compharmaffiliates.com
Molecular Weight 583.63 g/mol 0qy.combiosynth.com
Appearance Reddish Brown Powder pharmaffiliates.com
Synonyms Tigecycline Impurity 3; Tigecycline USP Impurity C; Tigecycline 12-oxo-11-hydroxy Impurity; (4S,4aS,12aS)-9-(2-(tert-Butylamino)acetamido)-4,7-bis(dimethylamino)-3,10,11,12a-tetrahydroxy-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide chemicalbook.compharmaffiliates.com

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Table 2: Compound Names Mentioned in the Article

Compound Name Class/Role
This compound Tigecycline-related compound/impurity
Chlortetracycline (Aureomycin) First-generation tetracycline antibiotic
Doxycycline Second-generation tetracycline antibiotic
Minocycline Second-generation tetracycline antibiotic
Oxytetracycline First-generation tetracycline antibiotic
Tetracycline First-generation tetracycline antibiotic

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYLFDSCQUMM-MSBURMCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure Elucidation and Characterization of 5,6 Dehydro Tigecycline

Advanced Spectroscopic Methodologies for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structural confirmation of 5,6-Dehydro-Tigecycline is achieved through the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). daicelpharmastandards.com While specific spectral data is often proprietary and documented in Certificates of Analysis from suppliers of analytical standards, the principles of these techniques and the nature of the data they provide are well-established. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected features in the ¹H NMR spectrum of this compound would include signals corresponding to the aromatic protons, the protons of the polycyclic core, the N-methyl groups, and the side chain, including the tert-butyl group. The absence of signals corresponding to the protons at positions 5 and 6, which are present in Tigecycline (B611373), would be a key indicator of the dehydro modification.

¹³C NMR: This provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would confirm the presence of carbonyl groups, aromatic rings, and the various aliphatic carbons within the structure. Specific shifts would help to pinpoint the location of the double bond at the 5,6-position.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the calculation of its elemental formula (C₂₉H₃₇N₅O₈). pharmaffiliates.com This would confirm the loss of two hydrogen atoms compared to Tigecycline (C₂₉H₃₉N₅O₈). daicelpharmastandards.com

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide evidence for the connectivity of the different parts of the molecule, further confirming the proposed structure.

Spectroscopic Data for this compound
Technique Expected Information
¹H NMRChemical shifts and coupling constants for all protons, confirming the absence of H-5 and H-6.
¹³C NMRChemical shifts for all 29 carbon atoms, indicating the presence of a C=C bond at the 5,6-position and the tautomeric keto-enol forms.
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement to confirm the elemental composition of C₂₉H₃₇N₅O₈.
Tandem Mass Spectrometry (MS/MS)Fragmentation pattern to elucidate the structural components and their connectivity.

Stereochemical Aspects and Conformational Analysis of the Polycyclic Core

A significant aspect of tetracycline (B611298) chemistry is the potential for epimerization at the C4 position, where a dimethylamino group is attached. google.com This process involves the inversion of the stereochemistry at this center and is a known degradation pathway for Tigecycline. google.com It is highly probable that this compound can also undergo this epimerization, leading to the formation of its C4-epimer. The stereochemical integrity at C4 and other chiral centers, such as C4a and C12a, would be determined using advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, which can reveal the spatial proximity of atoms.

Comparative Structural Analysis with Tigecycline and Other Tetracycline Analogues

The primary structural difference between this compound and its parent compound, Tigecycline, is the presence of a double bond between the C5 and C6 positions. This dehydrogenation results in a lower molecular weight for the impurity.

The name "12-oxo-11-hydroxy Tigecycline" suggests a tautomeric relationship. The introduction of the C5-C6 double bond likely influences the electronic distribution across the B and C rings, favoring a keto-enol tautomer where a ketone group is present at C12 and a hydroxyl group at C11, which differs from the typical arrangement in Tigecycline.

Compared to other tetracycline analogues, this compound shares the characteristic four-ring carbocyclic skeleton. However, the specific substitution pattern, particularly the glycylamido side chain at position C9, is a hallmark of the glycylcycline class, to which Tigecycline belongs. This side chain is a key feature that distinguishes Tigecycline and its derivatives from earlier tetracyclines like minocycline (B592863) and doxycycline (B596269).

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₂₉H₃₇N₅O₈583.64Double bond at C5-C6; Polycyclic core with glycylamido side chain. pharmaffiliates.com
Tigecycline C₂₉H₃₉N₅O₈585.65Saturated at C5-C6; Polycyclic core with glycylamido side chain. daicelpharmastandards.com
Minocycline C₂₃H₂₇N₃O₇457.48Precursor to Tigecycline; lacks the C9-glycylamido side chain.
Doxycycline C₂₂H₂₄N₂O₈444.44Lacks the C7-dimethylamino group present in minocycline and tigecycline.

Synthetic Pathways and Formation Mechanisms of 5,6 Dehydro Tigecycline

Chemical Synthesis Approaches for 5,6-Dehydro-Tigecycline

Information regarding the direct chemical synthesis of this compound is not extensively documented in publicly available scientific literature. The primary focus of research has been on its characterization as an impurity and degradation product of Tigecycline (B611373). As such, its presence is typically a result of the degradation of the parent compound, Tigecycline, rather than intentional synthesis.

Investigation of Degradation Pathways of Tigecycline Leading to this compound Formation

The principal pathway for the formation of this compound is through the oxidative degradation of Tigecycline. This process involves the formation of a double bond between the 5a and 6 carbons on the tetracycline (B611298) core structure. This transformation is a key degradation pathway observed under various stress conditions.

Research has shown that the degradation of Tigecycline in solution is a complex process that can lead to several products, with the 5,6-Dehydro impurity being a notable one. Studies involving forced degradation under oxidative conditions, such as exposure to hydrogen peroxide, have confirmed the formation of this particular degradant. The mechanism involves the removal of hydrogen atoms from the C5a and C6 positions of the Tigecycline molecule, leading to the introduction of a double bond and the formation of this compound.

Biological Activity and Mechanistic Investigations of 5,6 Dehydro Tigecycline

Comparative Biological Activity Studies with Tigecycline (B611373) and Other Glycylcyclines

Comprehensive searches of scientific literature and publicly available data have revealed a significant lack of information regarding the specific biological activity of 5,6-Dehydro-Tigecycline. This compound is identified as a degradation product of Tigecycline, but dedicated studies detailing its antimicrobial efficacy, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not present in the accessible research.

Consequently, it is not possible to provide detailed research findings or comparative data tables on the biological activity of this compound as requested. The necessary scientific investigations to establish its antimicrobial spectrum and potency relative to Tigecycline and other related antibiotics have not been published in the available scientific literature.

Structure Activity Relationship Sar Studies Centered on the 5,6 Dehydro Modification

Impact of the 5,6-Dehydro Moiety on Ribosomal Binding and Conformational Flexibility

The introduction of a double bond between the C5 and C6 positions would enforce a significant degree of planarity on the A/B ring junction. This is a stark deviation from the natural, saturated stereochemistry of active tetracyclines. This enforced rigidity would fundamentally alter the three-dimensional architecture of the A-ring and its spatial relationship with the rest of the molecule. It is hypothesized that this change would disrupt the optimal presentation of the key binding pharmacophores (the C1-C3 and C4 groups) to the 16S rRNA.

This hypothesis is strongly supported by studies on anhydrotetracycline, a common degradation product of tetracyclines formed by acid-catalyzed dehydration involving the C6-hydroxyl group, which creates a C5a-C6 double bond and aromatizes the C-ring. Anhydrotetracycline is known to lack significant antibacterial activity, demonstrating that maintaining the specific sp3 hybridization and stereoconfiguration at these positions is critical for ribosomal binding. nih.gov Therefore, a 5,6-dehydro modification in tigecycline (B611373) would be expected to severely diminish its affinity for the ribosome, rendering it a poor inhibitor of bacterial protein synthesis.

Compound FeatureRibosomal Binding ImpactConformational Flexibility
Tigecycline (Standard) High affinity due to optimal conformation and C9 side chain interactions. nih.govAdopts extended/folded conformations suitable for ribosomal pocket. researchgate.net
Hypothetical 5,6-Dehydro-Tigecycline Predicted very low affinity due to altered A-ring geometry.Reduced flexibility at A/B ring junction; increased planarity likely prevents proper binding.
Anhydrotetracycline (Related Compound) Inactive; does not bind effectively to the ribosome. nih.govAromatized C-ring leads to a rigid, planar structure incompatible with the binding site.

Influence of Structural Modifications at C5-C6 on Biological Potency and Spectrum

The biological potency of tetracyclines is directly linked to their ability to enter the bacterial cell and bind to the ribosome. Modifications at the C5 and C6 positions have historically been pivotal in the development of second-generation tetracyclines. The removal of the C6-hydroxyl group to create 6-deoxytetracyclines, such as doxycycline (B596269) and minocycline (B592863), was a critical advance that improved chemical stability and enhanced antibacterial activity. harvard.eduresearchgate.net In fact, the minimal pharmacophore required for any tetracycline (B611298) activity is 6-deoxy-6-demethyltetracycline, indicating that substituents at C5 and C6 are not strictly necessary for a baseline level of activity, but their stereochemistry is vital. frontiersin.org

Introducing a C5-C6 double bond, however, is a much more radical change than simply removing substituents. This modification would not only alter the conformation, as discussed previously, but also the electronic properties of the A-ring. This would likely have a catastrophic effect on biological potency. Given that the fundamental mechanism of action is conserved across Gram-positive and Gram-negative bacteria, a loss of ribosomal binding affinity would translate to a broad-spectrum loss of antibacterial activity. It is highly probable that a this compound analogue would exhibit minimal to no activity against clinically relevant pathogens.

CompoundKey C5/C6 FeatureGeneral Biological Potency
Tigecycline 6-deoxy, 6-demethylPotent, broad-spectrum activity. wikipedia.org
Doxycycline 5-hydroxy, 6-deoxy, 6-methylPotent, broad-spectrum activity. researchgate.net
Anhydrotetracycline C5a-C6 double bond (aromatized C-ring)Inactive as an antibiotic. nih.gov
Hypothetical this compound C5-C6 double bondPredicted to be biologically inactive or have very low potency.

Design and Synthesis of Novel this compound Analogues for SAR Exploration

Historically, the chemical modification of tetracyclines was limited by a reliance on semi-synthesis from naturally occurring fermentation products. This restricted modifications primarily to the more accessible "upper" D-ring portion of the scaffold. harvard.edu Accessing analogues with profound changes to the A-ring, such as introducing a 5,6-dehydro moiety, was not feasible.

However, the advent of powerful total synthesis routes has revolutionized the field. Methodologies developed by labs such as Myers and coworkers enable the construction of the entire tetracycline core from simple chemical building blocks. harvard.edugoogle.com These routes often proceed by first constructing an "AB enone" intermediate, which is then elaborated to form the C and D rings. harvard.edu

This approach provides the necessary flexibility to design and synthesize a this compound analogue. A synthetic chemist could design an A-ring precursor that already contains the C5-C6 double bond. This precursor could then be carried through the established synthetic sequence to build the full tetracyclene core, followed by the attachment of the characteristic C9 glycylamido side chain.

While such a compound is not expected to be a viable antibiotic candidate, its synthesis and study would be of immense value for SAR exploration. It would serve as a crucial probe to:

Experimentally confirm the predicted importance of the A/B ring stereochemistry for ribosomal binding.

Refine computational models of the tetracycline-ribosome interaction.

Provide a deeper understanding of the steric and electronic limits of the pharmacophore, guiding future design of novel antibiotics.

Computational Chemistry and Molecular Modeling Approaches for 5,6 Dehydro Tigecycline

Molecular Docking Simulations of Compound-Target Interactions (e.g., ribosomal binding sites).

No molecular docking studies specifically investigating the binding of 5,6-Dehydro-Tigecycline to its putative targets, such as the bacterial ribosome, have been found in the published literature. Such studies for the parent compound, Tigecycline (B611373), have identified key interactions within the 30S ribosomal subunit that are crucial for its antibiotic activity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis.

There is no available research detailing molecular dynamics simulations performed on this compound to assess its conformational flexibility or the stability of its potential binding to biological targets. This type of analysis is crucial for understanding how a compound's structure behaves over time within a dynamic biological environment. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy.

No QSAR models have been developed or published that specifically include this compound to predict its biological efficacy. QSAR studies establish a mathematical relationship between the chemical structures of compounds and their biological activities, a technique that requires a dataset of related molecules with measured activities. jocpr.commdpi.com

Analytical Methodologies for the Detection and Quantification of 5,6 Dehydro Tigecycline

Chromatographic Techniques for Separation and Purity Assessment in Complex Matrices

Chromatographic methods are fundamental in the analysis of 5,6-Dehydro-Tigecycline, providing the necessary separation from Tigecycline (B611373) and other impurities within complex sample matrices. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. nih.govijrpas.comresearchgate.net

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of Tigecycline and its impurities. unige.ch These methods typically utilize a C18 stationary phase, which is effective for separating moderately polar to apolar compounds like Tigecycline and its derivatives. unige.chinnovareacademics.in

Several studies have detailed specific HPLC methods for the simultaneous determination of Tigecycline and its impurities, including this compound. For instance, a stability-indicating RP-HPLC method was developed for the concurrent quantification of Tigecycline and two of its potential impurities. innovareacademics.ininnovareacademics.in This method employed an Agilent ZORBAX Eclipse XDB C18 column with a mobile phase consisting of a methanol (B129727) and triethylamine (B128534) buffer mixture. innovareacademics.ininnovareacademics.in Another study validated an RP-HPLC method using a Phenomenex Luna C18 column for the determination of Tigecycline and its related substances. wjpps.com

The choice of mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve adequate separation. researchgate.net Gradient elution is often employed to effectively separate a range of compounds with varying polarities within a reasonable timeframe. wjpps.com UV detection is commonly used, with wavelengths around 248 nm or 250 nm being typical for monitoring Tigecycline and its impurities. wjpps.comnih.govjyoungpharm.org

The following table summarizes typical parameters for HPLC methods used in the analysis of Tigecycline and its impurities.

ParameterTypical Conditions
Chromatographic Column C18 (e.g., Agilent ZORBAX Eclipse XDB, Phenomenex Luna) innovareacademics.ininnovareacademics.inwjpps.com
Mobile Phase Methanol, Acetonitrile, Triethylamine Buffer, Phosphate Buffer innovareacademics.ininnovareacademics.innih.gov
Detection Wavelength 231 nm, 248 nm, 250 nm innovareacademics.ininnovareacademics.inwjpps.comnih.govjyoungpharm.org
Flow Rate 0.8 mL/min to 1.0 mL/min innovareacademics.ininnovareacademics.inwjpps.comnih.gov
Column Temperature 30°C wjpps.com
This table is based on data from multiple research articles.

Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for simpler, less expensive purity assessments, though HPLC remains the dominant method for quantitative analysis in pharmaceutical quality control. ijprajournal.com

Spectrometric Methods for Identification and Trace Analysis in Research Samples

Spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound, particularly in trace amounts. ijprajournal.com These techniques are often coupled with chromatographic systems to provide comprehensive analytical data. nih.gov

Mass Spectrometry (MS):

Mass spectrometry, especially when hyphenated with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of impurities. researchgate.netnih.gov LC-MS/MS, or tandem mass spectrometry, offers high selectivity and sensitivity, making it suitable for trace analysis in complex biological and pharmaceutical samples. bibliotekanauki.plnih.gov

In the context of this compound, LC-MS/MS methods can be developed to monitor specific mass-to-charge ratio (m/z) transitions for both Tigecycline and its impurities. bibliotekanauki.plnih.gov For example, a study on the determination of Tigecycline in human plasma utilized selected reaction monitoring (SRM) mode with transitions of m/z 586.2 → 513.1 for Tigecycline. nih.gov While specific transitions for this compound are not detailed in the provided results, the principle of identifying unique precursor and product ions would be applied for its selective detection.

UV-Visible Spectrophotometry:

UV-Visible spectrophotometry is a simpler spectrometric technique that can be used for the quantitative analysis of Tigecycline. sapub.orgsapub.org A developed UV method for Tigecycline identified an absorption maximum at 245 nm in an aqueous medium. sapub.orgsapub.org While this method may not be able to differentiate between Tigecycline and its closely related impurities like this compound on its own, it is a valuable tool when used in conjunction with a separation technique like HPLC (HPLC-UV). ijrpas.comjyoungpharm.org

The following table outlines key spectrometric techniques and their applications in the analysis of Tigecycline and its impurities.

TechniqueApplication
LC-MS/MS Identification and highly sensitive quantification of trace impurities. bibliotekanauki.plnih.gov
UV-Visible Spectrophotometry Quantitative analysis, often as a detector for HPLC. ijrpas.comjyoungpharm.orgsapub.orgsapub.org
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS Identification of microbial species, but the principle can be applied to other molecules. nih.gov
This table is for illustrative purposes and based on general applications of these techniques.

Development of Reference Standards and Impurity Profiling Methodologies in Pharmaceutical Research

The establishment of well-characterized reference standards and robust impurity profiling methods is a cornerstone of pharmaceutical quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). ijprajournal.comresearchgate.netwjpps.com

Reference Standards:

A reference standard for this compound is essential for its accurate identification and quantification. pharmaffiliates.com This standard, with a known purity, is used to calibrate analytical instruments and to validate analytical methods. innovareacademics.in The availability of a this compound reference standard allows for the determination of its concentration in a sample by comparing the analytical response (e.g., peak area in an HPLC chromatogram) of the sample to that of the standard. innovareacademics.in

Impurity Profiling:

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying all potential impurities in a drug substance or product. ijprajournal.comresearchgate.net For Tigecycline, this includes process-related impurities, degradation products, and isomers. europa.eu this compound is a known impurity that must be monitored and controlled within specified limits. pharmaffiliates.comeuropa.eu

Stability-indicating analytical methods are crucial for impurity profiling as they can separate the drug substance from its degradation products, demonstrating the stability of the drug under various stress conditions (e.g., acid, base, oxidation, light, heat). innovareacademics.ininnovareacademics.in Forced degradation studies are performed to intentionally degrade the drug substance to ensure that the analytical method can effectively separate and quantify any resulting impurities, including this compound. wjpps.com

The development of such methods involves:

Method Validation: As per ICH guidelines, the analytical method must be validated for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). innovareacademics.ininnovareacademics.inwjpps.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. For impurities in Tigecycline, LODs and LOQs in the range of µg/mL have been reported. innovareacademics.ininnovareacademics.in

The following table summarizes key aspects of reference standard development and impurity profiling.

AspectDescription
Reference Standard A highly purified compound (e.g., this compound) used as a measurement benchmark. pharmaffiliates.com
Impurity Profiling The identification and quantification of all impurities in a drug substance. ijprajournal.comresearchgate.net
Stability-Indicating Method An analytical method that can separate the active ingredient from its degradation products. innovareacademics.ininnovareacademics.in
Method Validation The process of demonstrating that an analytical method is suitable for its intended purpose. wjpps.com
This table provides a general overview of these concepts in pharmaceutical analysis.

Role of 5,6 Dehydro Tigecycline in Pharmaceutical Research and Development

Significance as an Impurity Reference Standard in Tigecycline (B611373) Manufacturing and Quality Control.

5,6-Dehydro-Tigecycline is a recognized impurity and a critical reference standard in the manufacturing and quality control of the glycylcycline antibiotic, Tigecycline. jyoungpharm.orgpharmaffiliates.comsriramchem.com It is often referred to by other names such as "Tigecycline Impurity 8" or "Tigecycline 12-oxo-11-hydroxy impurity". sriramchem.comgoogle.com As a well-characterized impurity, its availability as a certified reference standard is essential for several aspects of pharmaceutical quality assurance.

Pharmaceutical regulatory bodies, such as the European Pharmacopoeia, list specific impurities that must be monitored to ensure the safety and efficacy of the final drug product. researchgate.net The presence of impurities, even in small amounts, can potentially impact the drug's stability, efficacy, and safety profile. Therefore, manufacturers of Tigecycline are required to quantify and control the levels of this compound in both the active pharmaceutical ingredient (API) and the finished dosage form.

The use of this compound as a reference standard allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this specific impurity. innovareacademics.ininnovareacademics.in These methods are integral to routine quality control testing of each batch of Tigecycline produced. By comparing the chromatographic profile of the test sample to that of the certified reference standard, pharmaceutical companies can ensure that the level of this compound remains below the acceptable limits set by regulatory authorities. This rigorous testing guarantees the purity, consistency, and quality of the Tigecycline product released to the market.

Interactive Data Table: Commercially Available this compound Reference Standards

SupplierProduct NameCAS NumberMolecular Formula
Simson Pharma LimitedTigecycline 12-oxo-11-hydroxy Impurity1633815-62-9C29H37N5O8
PharmaffiliatesThis compound1633815-62-9C29H37N5O8
SRIRAMCHEMThis compound/ Tigecycline 12-oxo-11-hydroxy impurity1633815-62-9C29H37N5O8
ChemicalBookThis compound1633815-62-9C29H37N5O8

Potential for Use as a Research Tool in Understanding Glycylcycline Chemistry and Biology.

The study of this compound and other degradation products is pivotal in advancing the understanding of the fundamental chemistry and biology of the glycylcycline class of antibiotics. researchgate.netresearchgate.net Tigecycline, the first-in-class glycylcycline, exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. chemicalbook.infda.govnih.gov The structural integrity of the molecule is crucial for this activity.

The formation of this compound involves an oxidation that creates a double bond in the core ring structure of the molecule. google.com This alteration in chemical structure can lead to a significant reduction or complete loss of antibacterial activity. By studying the biological activity (or lack thereof) of this compound, researchers can gain valuable insights into the structure-activity relationships (SAR) of glycylcyclines. This knowledge helps to identify the key structural motifs necessary for potent antibacterial action and to understand why certain modifications can be detrimental.

Furthermore, the synthesis and characterization of this compound as a distinct chemical entity allows for its use in a variety of research applications. For instance, it can be used as a tool compound in comparative studies to investigate the specific interactions of the parent drug, Tigecycline, with its ribosomal target. By comparing how Tigecycline and this compound interact with the ribosome, scientists can better elucidate the precise binding mechanisms that confer the broad-spectrum activity of glycylcyclines. nih.gov This understanding is critical for the rational design of new and improved glycylcycline antibiotics that may possess enhanced potency, a broader spectrum of activity, or a better resistance profile.

Contribution to Understanding Glycylcycline Stability and Degradation Profiles.

The identification and characterization of this compound have been instrumental in elucidating the stability and degradation pathways of Tigecycline. google.comoup.com Forced degradation studies, which subject the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, are a regulatory requirement and a key component of drug development. jyoungpharm.orginnovareacademics.in These studies are designed to identify potential degradation products that could form under various storage and handling conditions.

Research has shown that Tigecycline is susceptible to degradation through two primary pathways: oxidation and epimerization. google.comgoogle.com The formation of this compound, also referred to as the "6-ene" impurity, is a result of oxidative degradation. google.com Studies have demonstrated that this degradation is more pronounced under basic and oxidative stress conditions. oup.comnih.gov

The knowledge of these degradation pathways is crucial for the development of stable pharmaceutical formulations of Tigecycline. For example, understanding that oxidation leads to the formation of this compound has guided formulation scientists to include antioxidants or to control the pH of the formulation to minimize this degradation pathway. google.com By studying the rate and extent of this compound formation under different stress conditions, researchers can predict the shelf-life of the drug product and establish appropriate storage conditions.

Interactive Data Table: Summary of Tigecycline Forced Degradation Studies

Stress ConditionDegradation Products ObservedKey FindingsReference
Acid HydrolysisEpimerization productsTigecycline is more stable under acidic conditions compared to basic conditions. oup.comnih.gov
Base HydrolysisThis compound and other degradation productsSignificant degradation occurs under basic conditions, with nearly complete breakdown at elevated temperatures. nih.gov
Oxidation (e.g., H2O2)This compound and multiple other oxidation productsTigecycline is highly susceptible to oxidative degradation. researchgate.netresearchgate.netoup.com
Thermal DegradationVarious degradation productsThe drug shows significant degradation under thermal stress. jyoungpharm.org
PhotolysisMultiple degradation productsSignificant degradation is observed upon exposure to UV light. jyoungpharm.orgoup.com

Future Directions and Emerging Research Avenues for 5,6 Dehydro Tigecycline

Exploration of Additional Biological Activities Beyond Antimicrobial Effects

The tetracycline (B611298) class of antibiotics, from which tigecycline (B611373) and its derivatives originate, has been shown to possess a range of non-antimicrobial properties. opendentistryjournal.comoup.commdpi.com These "pleiotropic" effects suggest that 5,6-Dehydro-Tigecycline could also exhibit biological activities independent of its antibiotic function. Future research is poised to investigate these possibilities, which could open new therapeutic avenues for this compound.

One area of significant interest is the potential for anti-inflammatory action. opendentistryjournal.comoup.com Tetracyclines have been observed to modulate inflammatory responses through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. opendentistryjournal.comnih.gov They can also regulate cytokines, act as antioxidants, and modulate the activity of immune cells like leukocytes. opendentistryjournal.com Some chemically modified tetracyclines (CMTs) that lack antimicrobial activity have been specifically developed to leverage these anti-inflammatory properties for treating conditions like periodontitis and dermatological diseases. opendentistryjournal.comnih.gov Given this precedent, studies into whether this compound can inhibit MMPs or modulate inflammatory pathways are a logical next step.

Another avenue of exploration is the potential for anticancer activity. oncotarget.com Some tetracycline analogs have demonstrated the ability to inhibit cancer cell proliferation, slow metastasis, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). opendentistryjournal.comoncotarget.com This anticancer effect is thought to be linked to the inhibition of mitochondrial protein synthesis, leading to a decrease in the energy-generating capacity of cancer cells. oncotarget.com Research could be directed to determine if this compound shares this ability to target mitochondria in tumor cells.

Furthermore, tetracyclines have been noted for their anti-apoptotic (preventing cell death) and anti-proteolytic (inhibiting protein breakdown) effects. opendentistryjournal.com Investigating whether this compound possesses similar properties could reveal its potential in a variety of diseases characterized by excessive cell death or tissue degradation. The compound's ability to scavenge reactive oxygen species (ROS), a property seen in other tetracyclines due to their phenol (B47542) ring structure, is another area ripe for investigation. nih.gov

Advanced Synthetic Strategies for Analog Generation and Diversification

The development of novel analogs of this compound is crucial for exploring its structure-activity relationships and potentially enhancing its desirable biological properties while minimizing any unwanted effects. Advanced synthetic strategies are key to generating a diverse library of related compounds for screening.

Current synthetic methods for tigecycline itself often start from minocycline (B592863) or 6-demethyl-6-deoxytetracycline and involve multiple steps such as nitration, reduction, and acylation. google.comchemicalbook.comgoogle.com Similar principles can be applied and adapted to synthesize this compound and its derivatives. For instance, a modular synthetic approach, which allows for the easy replacement of different chemical groups on the molecule, could be highly effective. nih.gov This would enable the systematic modification of various parts of the this compound scaffold to assess how these changes impact its biological activity.

One promising direction is the creation of chemically modified tetracyclines (CMTs) based on the this compound structure. nih.gov These CMTs are designed to lack the part of the molecule responsible for antimicrobial activity, thereby isolating and potentially enhancing other therapeutic effects like anti-inflammatory or MMP-inhibiting properties. nih.gov The synthesis of such analogs would involve targeted chemical reactions to alter the functional groups responsible for antibiotic action.

Furthermore, biosynthetic engineering presents an innovative approach. researchgate.net This involves using genetically modified microorganisms to produce novel tetracycline-like scaffolds that can then be chemically modified. researchgate.netnih.gov This combination of biological and chemical synthesis could lead to the creation of unique this compound analogs that would be difficult to produce through traditional chemical synthesis alone. Such strategies could introduce new chemical handles on the molecule, allowing for further derivatization and the generation of a wide array of compounds for biological testing. nih.gov

Integrated Omics Approaches to Elucidate Cellular Responses and Mechanisms of Action

To fully understand the biological effects of this compound, it is essential to investigate how it interacts with cells at a molecular level. Integrated "omics" technologies, which provide a global view of cellular molecules, are powerful tools for this purpose. nih.govsoton.ac.uk These approaches can help to identify the specific cellular pathways and mechanisms affected by the compound.

Genomics and Transcriptomics can be used to study how this compound affects gene expression. By analyzing the entire set of genes (genome) and their expression levels (transcriptome) in cells treated with the compound, researchers can identify which genes are turned on or off in response. researchgate.netnih.gov This can provide clues about the compound's mechanism of action and its potential therapeutic targets. For example, transcriptomic analysis of bacteria exposed to tigecycline has revealed changes in the expression of genes related to efflux pumps and ribosomal proteins. nih.gov A similar approach for this compound in various cell types could uncover its unique molecular fingerprint.

Proteomics , the large-scale study of proteins, can provide a direct picture of the cellular changes induced by this compound. nih.govresearchgate.netmdpi.comnih.gov By comparing the protein profiles of treated and untreated cells, it is possible to identify proteins that are upregulated or downregulated. mdpi.com This information can reveal which cellular processes are affected, such as metabolism, stress responses, or protein synthesis. nih.govmdpi.com For instance, proteomic studies of tigecycline have shown its impact on carbohydrate metabolism and oxidative phosphorylation in bacteria. nih.gov Applying this to this compound could elucidate its specific protein interactions and cellular effects.

Metabolomics , the study of small molecules (metabolites) within cells, can offer insights into the metabolic pathways perturbed by this compound. nih.gov By analyzing the changes in metabolite levels, researchers can understand how the compound affects cellular energy production, nutrient utilization, and other metabolic functions.

By integrating data from these different omics fields, a more comprehensive and systems-level understanding of this compound's biological activity can be achieved. This multi-omics approach will be instrumental in pinpointing its mechanisms of action, identifying potential biomarkers of its effects, and guiding the future development of its analogs for specific therapeutic applications. nih.govsoton.ac.uk

Q & A

Basic Research Questions

Q. What are the current methods for synthesizing 5,6-Dehydro-Tigecycline, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : Synthesis typically involves semi-synthetic modification of tigecycline precursors, with steps such as dehydration at the C5-C6 position. Validation requires techniques like thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity, particularly the absence of undesired stereoisomers .

Q. What is the proposed mechanism of action of this compound against multidrug-resistant bacterial strains?

  • Methodological Answer : The compound likely inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to tetracycline-class antibiotics. Researchers should design in vitro assays using ribosomal binding studies (e.g., fluorescence polarization) and compare inhibition kinetics with tigecycline. Cross-referencing genomic data (e.g., efflux pump expression in resistant strains) can clarify resistance mechanisms .

Q. How can researchers assess the in vitro efficacy of this compound against diverse bacterial pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and test against clinical isolates with documented resistance profiles. Statistical analysis (e.g., non-linear regression) should quantify potency differences compared to tigecycline .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s efficacy in biofilm vs. planktonic bacterial models?

  • Methodological Answer : Conduct parallel assays using static (e.g., microtiter plate) and flow-cell biofilm models to simulate physiological conditions. Quantify biofilm biomass via crystal violet staining and confocal microscopy. Use RNA sequencing to compare gene expression profiles in biofilm-associated vs. planktonic cells. Apply meta-analysis frameworks to reconcile discrepancies, emphasizing variables like nutrient availability and exposure time .

Q. What strategies can optimize this compound’s pharmacokinetic profile while minimizing off-target effects?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies to modify the C9-glycylcyclidine side chain. Use computational modeling (e.g., molecular docking) to predict interactions with human cytochrome P450 enzymes. Validate in vivo using rodent models: measure plasma half-life via LC-MS and assess hepatotoxicity through histopathology and serum ALT/AST levels .

Q. How should researchers resolve discrepancies in reported MIC values across studies evaluating this compound?

  • Methodological Answer : Standardize testing conditions (e.g., cation-adjusted Mueller-Hinton broth pH, inoculum size) and cross-validate with independent labs. Apply multivariate regression to identify confounding variables (e.g., efflux pump activity, ribosomal mutations). Publicly share raw data via repositories like Zenodo to enable reproducibility audits .

Q. What methodologies are recommended for studying this compound’s impact on Gram-negative efflux pump mechanisms?

  • Methodological Answer : Use real-time PCR to quantify efflux pump gene expression (e.g., acrAB-tolC in E. coli) pre- and post-exposure. Combine with ethidium bromide accumulation assays to measure efflux inhibition. Employ isogenic mutant strains lacking specific pumps to isolate compound effects .

Methodological Frameworks

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Avoid non-academic sources (e.g., Wikipedia). Use Boolean search terms like ("this compound" AND "resistance mechanisms") NOT "review" to filter primary studies .
  • Data Analysis : Apply Shapiro-Wilk tests for normality before using parametric statistics. For conflicting results, utilize sensitivity analysis to weigh study quality (e.g., sample size, blinding) .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines. For human-derived bacterial isolates, obtain IRB approval and anonymize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.